molecular formula C17H15N3O3S B2934171 N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396867-21-2

N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2934171
CAS No.: 1396867-21-2
M. Wt: 341.39
InChI Key: ONLFKWRNCOSDPA-UHFFFAOYSA-N
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Description

N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound that features a thiophene ring, an imidazole ring, and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Thiophene Derivative Synthesis

    • A thiophene-2-carboxylic acid is subjected to an esterification reaction using methanol and concentrated sulfuric acid, yielding thiophene-2-carboxylate.

    • Reduction of the ester using lithium aluminum hydride results in thiophene-2-methanol.

  • Step 2: Imidazole Formation

    • Thiophene-2-methanol reacts with imidazole-2-carboxaldehyde in the presence of a suitable acid catalyst to form a thiophene-substituted imidazole.

  • Step 3: Linkage to Benzo[d][1,3]dioxole

    • The synthesized imidazole compound undergoes a nucleophilic substitution with an appropriate benzo[d][1,3]dioxole derivative, forming the desired compound.

Industrial Production Methods

For industrial production, the synthesis route is typically optimized for efficiency and scalability:

  • Catalysis using environmentally benign catalysts.

  • Microwave-assisted synthesis to reduce reaction time.

  • Use of flow reactors to handle large-scale continuous production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions primarily at the thiophene ring, leading to the formation of thiophene oxides.

  • Reduction: : Reduction reactions can occur at the imidazole ring, where specific reducing agents like sodium borohydride are employed.

  • Substitution: : Nucleophilic and electrophilic substitution reactions can take place on the benzo[d][1,3]dioxole and imidazole rings.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride under mild conditions.

  • Substitution: : Halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products

  • Oxidation yields various thiophene oxides.

  • Reduction results in partially hydrogenated imidazole derivatives.

  • Substitution forms modified benzo[d][1,3]dioxole-imidazole complexes.

Scientific Research Applications

This compound has a wide range of scientific research applications:

  • Chemistry: : Utilized as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of heterocyclic compounds.

  • Biology: : Studied for its potential as a bioactive molecule with antimicrobial and antifungal properties.

  • Medicine: : Investigated for its potential as an inhibitor of certain enzymes, contributing to research in drug development for diseases like cancer and neurological disorders.

  • Industry: : Applied in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets and Pathways: : It targets specific enzymes and receptors in biological systems, inhibiting their activity. This is crucial in pathways involved in cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapies.

  • Electronic Interactions: : The thiophene and imidazole rings allow for pi-pi stacking and hydrogen bonding interactions, enhancing its binding affinity with target molecules.

Comparison with Similar Compounds

Comparing N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide with other similar compounds highlights its uniqueness:

  • Thiophene-2-carboxamide: : Lacks the imidazole and benzo[d][1,3]dioxole groups, leading to different electronic properties and reduced bioactivity.

  • Imidazole-2-carboxamide: : Misses the thiophene and benzo[d][1,3]dioxole moieties, which diminishes its potential as an organic semiconductor.

  • Benzo[d][1,3]dioxole-5-carboxamide: : Without the thiophene and imidazole rings, it shows lower biological activity and limited applications in medicinal chemistry.

This compound's multi-functional groups make it versatile for various scientific pursuits. Its combination of thiophene, imidazole, and benzo[d][1,3]dioxole moieties imparts a unique set of properties, positioning it as a valuable asset in advanced research and industrial applications.

There you go—a thorough breakdown! What’s your next step with this compound?

Properties

IUPAC Name

N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-17(11-3-4-13-14(8-11)23-10-22-13)18-6-5-16-19-9-12(20-16)15-2-1-7-24-15/h1-4,7-9H,5-6,10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLFKWRNCOSDPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC3=NC=C(N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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